molecular formula C12H14N4O B5376682 N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5376682
M. Wt: 230.27 g/mol
InChI Key: XOLVCLXQBSTIRH-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMMP or simply Pyrazole and is widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of DMMP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. DMMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, DMMP has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and physiological effects
DMMP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMMP has potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. DMMP has also been shown to have anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that DMMP has antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

DMMP has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, DMMP has a wide range of potential applications, making it a versatile compound for use in various fields. However, DMMP also has some limitations. It has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on DMMP. One promising area of research is the development of DMMP-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMMP and its effects on various signaling pathways in the body. Finally, there is potential for the development of new synthetic methods for the production of DMMP and related compounds.

Synthesis Methods

The synthesis of DMMP involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazine with methyl isocyanate. This process yields DMMP as a white crystalline solid.

Scientific Research Applications

DMMP has been extensively used in scientific research for its potential applications in various fields. One of the primary applications of DMMP is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. DMMP has been shown to have potent antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-6-9(2)14-11(7-8)15-12(17)10-4-5-13-16(10)3/h4-7H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLVCLXQBSTIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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